N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide

Description

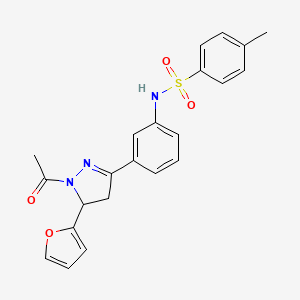

N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a hybrid molecule combining a pyrazoline core with benzenesulfonamide and furan substituents. The pyrazoline ring (4,5-dihydro-1H-pyrazole) is fused with a furan moiety at position 5 and an acetyl group at position 1, while the phenyl ring at position 3 is substituted with a 4-methylbenzenesulfonamide group.

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-15-8-10-19(11-9-15)30(27,28)24-18-6-3-5-17(13-18)20-14-21(22-7-4-12-29-22)25(23-20)16(2)26/h3-13,21,24H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBPXGOQSONPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(C3)C4=CC=CO4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is the cyclocondensation of chalcones with hydrazine hydrate under basic conditions to form the pyrazole ring . The furan ring can be introduced through the reaction of acetylbenzofuran with appropriate aldehydes . The final step involves the sulfonation of the phenyl ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can yield dihydropyrazoles .

Scientific Research Applications

N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole and furan rings can interact with various receptors and proteins . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Observations:

Sulfonamide Variations :

- The 4-methylbenzenesulfonamide group in the target compound differs from ethanesulfonamide () and unsubstituted benzenesulfonamide (). Methyl substitution may improve lipophilicity and membrane permeability compared to polar ethanesulfonamide .

Biological Activity :

- ’s derivatives showed carbonic anhydrase IX/XII inhibition (IC₅₀: 15–40 nM) and cytotoxicity against cancer cell lines, attributed to the 4-hydroxyphenyl group . The absence of similar substituents in the target compound suggests its activity profile may differ.

Electronic and Steric Effects

- Furan vs.

- Acetyl vs.

Biological Activity

N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in various fields of scientific research due to its potential biological and chemical properties, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A pyrazole ring

- A furan moiety

- A sulfonamide group

This structural diversity contributes to its varied biological activities.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study involving substituted pyrazoles demonstrated their potential as effective anticancer agents against multiple cancer cell lines, highlighting their role in inhibiting tumor growth and metastasis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making compounds like this compound potential candidates for treating inflammatory diseases .

Antimicrobial Activity

This compound exhibits antimicrobial activity against various pathogens. Research has shown that pyrazole derivatives can effectively inhibit bacterial and fungal growth. For example, compounds derived from similar structures have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria .

Other Biological Activities

In addition to the aforementioned activities, pyrazole derivatives have been reported to possess:

- Antioxidant properties : Protecting cells from oxidative stress.

- Antidiabetic effects : Regulating blood glucose levels.

- Neuroprotective effects : Potentially beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Screening

A study conducted on a library of pyrazole derivatives identified several compounds with significant cytotoxic effects on cancer cell lines. The screening revealed that certain modifications to the pyrazole structure enhanced anticancer activity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-methylbenzenesulfonamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, analogous sulfonamide-pyrazole derivatives are synthesized by reacting substituted pyrazole intermediates with activated sulfonyl chlorides under basic conditions (e.g., triethylamine in dry THF) . Purity validation requires HPLC (≥95% purity), complemented by - and -NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, enabling precise determination of bond lengths, angles, and stereochemistry . For dynamic stereochemical analysis, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements of substituents .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how are they measured?

- Methodological Answer : Key properties include:

- Solubility : Tested in DMSO (for stock solutions) and PBS (for biological assays) using UV-Vis spectroscopy or gravimetric methods .

- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure, monitored by HPLC .

- LogP : Determined via shake-flask or chromatographic methods to predict membrane permeability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound?

- Methodological Answer : SAR studies require systematic structural modifications:

- Core Scaffold : Compare activity of pyrazole-furan derivatives with non-furan analogs (e.g., thiophene or benzene substitutions) .

- Substituent Effects : Synthesize analogs with varying sulfonamide substituents (e.g., electron-withdrawing vs. donating groups) and evaluate bioactivity .

- Assay Design : Use standardized enzyme inhibition or cell-based assays (e.g., IC determination) under controlled conditions .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from experimental variables:

- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell line passage number) to minimize variability .

- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA with post-hoc tests) to validate reproducibility .

- Mechanistic Follow-Up : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) to confirm target engagement .

Q. How can the compound's pharmacokinetic properties be optimized for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots; introduce blocking groups (e.g., methyl or fluorine) at vulnerable positions .

- Bioavailability : Optimize LogP (via substituent tuning) and use nanoformulations (e.g., liposomes) to enhance solubility and absorption .

- Toxicity Screening : Conduct acute toxicity studies in model organisms, focusing on hepatic and renal biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.